molecular formula C24H40O3 B048707 (Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid CAS No. 71154-83-1

(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

Cat. No. B048707
CAS RN: 71154-83-1
M. Wt: 376.6 g/mol
InChI Key: OHJIHGVLRDHSDV-AJKZGVCQSA-N
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Description

Synthesis Analysis

The synthesis of complex bicyclic compounds involves multi-step processes, including sulfonylation, ozonolysis, and addition reactions. An example is the improved synthesis of derivatives for the study of thromboxane A2 receptor, which suggests methodologies that could be relevant for synthesizing the compound of interest (Kan & Tai, 1993). Additionally, the synthesis of methyl substituted bicyclo[3.2.0]hept-3-en-6-ones provides insight into methods for generating bicyclic structures that could be adapted for our compound (Marotta et al., 1994).

Molecular Structure Analysis

The molecular structure of bicyclic compounds can be elucidated using NMR spectroscopy, as demonstrated in the study of performic acid oxidation products of exo-2-syn-7-bicyclo[2.2.1]hept-5-enediol (Laihia et al., 1996). These techniques are critical for understanding the configuration and stereochemistry of complex molecules.

Chemical Reactions and Properties

The reactivity of bicyclic compounds with different functional groups, as seen in the cycloadditions of 6-silyloxyfulvenes (Nzabamwita et al., 1989), indicates how structural variations can affect the outcomes of chemical reactions. Such insights are valuable for predicting the reactivity of the compound .

Physical Properties Analysis

The physical properties of bicyclic compounds, including their crystalline structure and bonding patterns, can be determined through methods such as X-ray diffraction. For instance, the crystal structure of dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate offers a glimpse into the arrangement and interactions within similar bicyclic systems (Vera et al., 2007).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with specific reagents or under certain conditions, is crucial for fully grasping the potential applications and behaviors of bicyclic compounds. The preparation and properties of allylic esters derived from bicyclic compounds, demonstrating potential antitumor activity, highlight the importance of chemical property analysis (Anderson et al., 1979).

Scientific Research Applications

Isolation and Characterization in Pharmaceutical Development

One significant application of compounds related to (Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid is in pharmaceutical development. For example, a study by Jaggavarapu et al. (2020) discusses the isolation and characterization of a similar compound, identified as an impurity in the preparation of Tafluprost, an antiglaucoma agent. The study further explores its anti-glaucoma properties through docking studies, comparing its biological activity with Tafluprost (Jaggavarapu et al., 2020).

Synthesis and Biological Activity

Another study focuses on the synthesis and characterization of related compounds. Banday et al. (2010) explored the synthesis of biologically active compounds derived from fatty acid hydrazides of similar structures. These compounds demonstrated antimicrobial activity, particularly against E. coli, highlighting their potential in therapeutic applications (Banday, Mattoo, & Rauf, 2010).

properties

IUPAC Name

(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18?,19-,20+,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJIHGVLRDHSDV-AJKZGVCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/C1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pinane-thromboxane A2

CAS RN

71154-83-1
Record name Pinane-thromboxane A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071154831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Reactant of Route 2
(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Reactant of Route 3
Reactant of Route 3
(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Reactant of Route 4
(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Reactant of Route 5
(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Reactant of Route 6
(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

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